N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide: is a complex organic compound that features a benzisothiazole ring system fused with an acetamide group and a dimethoxyphenyl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide typically involves the following steps:
Formation of the Benzisothiazole Ring: The benzisothiazole ring can be synthesized by cyclization of o-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Acetamide Group: The acetamide group is introduced by reacting the benzisothiazole intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Dimethoxyphenyl Ethyl Side Chain: The final step involves the alkylation of the benzisothiazole-acetamide intermediate with 3,4-dimethoxyphenylethyl bromide in the presence of a strong base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the benzisothiazole ring, potentially converting it to a dihydrobenzisothiazole derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzisothiazole derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology and Medicine
Pharmacology: The compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.
Industry
Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives: These compounds share the dimethoxyphenyl group and exhibit antimicrobial activity.
2-Methoxyphenyl isocyanate: This compound is used in amine protection/deprotection sequences and shares the methoxyphenyl group.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is unique due to its combination of a benzisothiazole ring with an acetamide group and a dimethoxyphenyl ethyl side chain. This unique structure imparts specific chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c1-26-15-8-7-13(11-16(15)27-2)9-10-20-18(22)12-21-19(23)14-5-3-4-6-17(14)28(21,24)25/h3-8,11H,9-10,12H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXFKRUQDNMIMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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